molecular formula C15H14O2 B1385764 2-(3,4-Dimethylphenoxy)benzaldehyde CAS No. 289718-16-7

2-(3,4-Dimethylphenoxy)benzaldehyde

Cat. No. B1385764
CAS RN: 289718-16-7
M. Wt: 226.27 g/mol
InChI Key: WFAKEASTIOXVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethylphenoxy)benzaldehyde is a chemical compound with the molecular formula C15H14O2. It has a molecular weight of 226.27 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14O2/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-10H,1-2H3 . The structure of this compound includes an aromatic ring with two methyl groups at the 3rd and 4th positions, and a phenoxy group at the 2nd position of the benzaldehyde .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 335.4±30.0 °C at 760 mmHg . The compound is solid in physical form .

Scientific Research Applications

2-(3,4-DMPB) is used in a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. In addition, it is used in the synthesis of dyes, pigments, and other materials. It is also used as a reagent in the synthesis of various polymers, and it is used in the synthesis of various metal complexes.

Mechanism of Action

2-(3,4-DMPB) is an intermediate in the synthesis of a variety of organic compounds. It is an electrophilic reagent, which means it reacts with nucleophiles (electron-rich molecules) to form a new bond. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid.
Biochemical and Physiological Effects
2-(3,4-DMPB) is not known to have any significant biochemical or physiological effects. It is not known to have any toxicity or other adverse effects when used in laboratory experiments or scientific research applications.

Advantages and Limitations for Lab Experiments

2-(3,4-DMPB) is a useful reagent for a variety of organic synthesis reactions. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also relatively easy to use, as it is soluble in a variety of solvents, including water, ethanol, and chloroform. However, it is not suitable for use in reactions that require high temperatures or pressures.

Future Directions

In the future, 2-(3,4-DMPB) may be used in the synthesis of a wider variety of organic compounds, including pharmaceuticals and agrochemicals. It may also be used in the synthesis of materials for use in medical devices and other applications. Additionally, it may be used in the synthesis of polymers and metal complexes. Finally, it may be used in the synthesis of dyes, pigments, and other materials.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAKEASTIOXVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=CC=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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